molecular formula C8H4F2N2O B12356499 5,6-difluoro-6H-quinazolin-4-one

5,6-difluoro-6H-quinazolin-4-one

Katalognummer: B12356499
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: GTVOUVBFUNIFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluoro-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms at positions 5 and 6 in the quinazolinone ring enhances the compound’s chemical stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-6H-quinazolin-4-one typically involves the cyclization of 2-aminobenzamides with fluorinated aldehydes or ketones. One common method is the condensation of 2-aminobenzamide with 5,6-difluorobenzaldehyde in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Difluoro-6H-quinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms at positions 5 and 6 can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted quinazolinones with various functional groups at positions 5 and 6.

    Oxidation: Oxidized quinazolinone derivatives with altered electronic properties.

    Reduction: Reduced quinazolinone derivatives with increased hydrogen content.

Wissenschaftliche Forschungsanwendungen

5,6-Difluoro-6H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5,6-difluoro-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoroquinazolin-4-one: Lacks the additional fluorine atom at position 5, resulting in different chemical and biological properties.

    5,6-Dichloroquinazolin-4-one: Contains chlorine atoms instead of fluorine, which affects its reactivity and biological activity.

    5,6-Dimethylquinazolin-4-one:

Uniqueness

5,6-Difluoro-6H-quinazolin-4-one is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Eigenschaften

Molekularformel

C8H4F2N2O

Molekulargewicht

182.13 g/mol

IUPAC-Name

5,6-difluoro-6H-quinazolin-4-one

InChI

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-4H

InChI-Schlüssel

GTVOUVBFUNIFBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=NC(=O)C2=C(C1F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.